molecular formula C6CoK3O12 B089171 Tripotassium trioxalatocobaltate CAS No. 14239-07-7

Tripotassium trioxalatocobaltate

Cat. No. B089171
CAS RN: 14239-07-7
M. Wt: 329.04 g/mol
InChI Key: ZEWYMQRVOOQRPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Tripotassium trioxalatocobaltate involves several steps . One of the reaction equations is: CoCO3 + 3K2C2O4·2H2O -> K2[Co(C2O4)3] + 2 CO2 . This suggests that cobalt (II) forms a ligand complex with the oxalate group . The synthesis process also involves the mixing of oxalic acid and potassium oxalate .


Molecular Structure Analysis

The molecular structure of Tripotassium trioxalatocobaltate is represented as K3[Co(C2O4)3]·3H2O . This indicates that the compound is a complex ion with cobalt at the center, surrounded by oxalate ligands, and potassium ions balancing the charge .


Chemical Reactions Analysis

The photochemistry of the trioxalatocobaltate complex has been studied . It was shown that both the peak in the ultra-violet region (attributed to electron transfer) and that in the blue (attributed to d->d transitions) are photochemically active . The reaction scheme consists of photo-excitation, primary dark back-reaction, dissociation of the excited complex, and non-rate-determining oxidation of the C2O4 ion .

Safety And Hazards

While specific safety and hazard information for Tripotassium trioxalatocobaltate is not available, it’s generally advisable to handle all chemicals with care. Avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, and do not eat, drink, or smoke when using this product . Always use personal protective equipment as required .

properties

IUPAC Name

cobalt;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.Co/c3*3-1(4)2(5)6;/h3*(H,3,4)(H,5,6);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWYMQRVOOQRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Co]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6CoO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tripotassium trioxalatocobaltate

CAS RN

14239-07-7
Record name Tripotassium trioxalatocobaltate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014239077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC97333
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97333
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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